2-anilino-2'-(4-ethylpiperazin-1-yl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2’-(4-Ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that belongs to the class of bipyrimidines This compound is characterized by its unique structure, which includes an ethylpiperazine group, a phenoxyphenyl group, and a bipyrimidinone core
Preparation Methods
The synthesis of 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bipyrimidinone core.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-(4-Ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes .
Comparison with Similar Compounds
When compared to other similar compounds, 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one stands out due to its unique structural features and specific functional groups. Similar compounds include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are notable for their cytotoxic activities and potential as CDK2 inhibitors.
1-Ethylpiperazine: A simpler compound used in various chemical syntheses.
Properties
Molecular Formula |
C27H29N7O2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(4-phenoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H29N7O2/c1-3-33-13-15-34(16-14-33)27-28-18-23(19(2)29-27)24-17-25(35)32-26(31-24)30-20-9-11-22(12-10-20)36-21-7-5-4-6-8-21/h4-12,17-18H,3,13-16H2,1-2H3,(H2,30,31,32,35) |
InChI Key |
CGWVOIGWJUSTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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